

Spectroscopic Analysis of 1,3-Cyclohexanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Cyclohexanediol

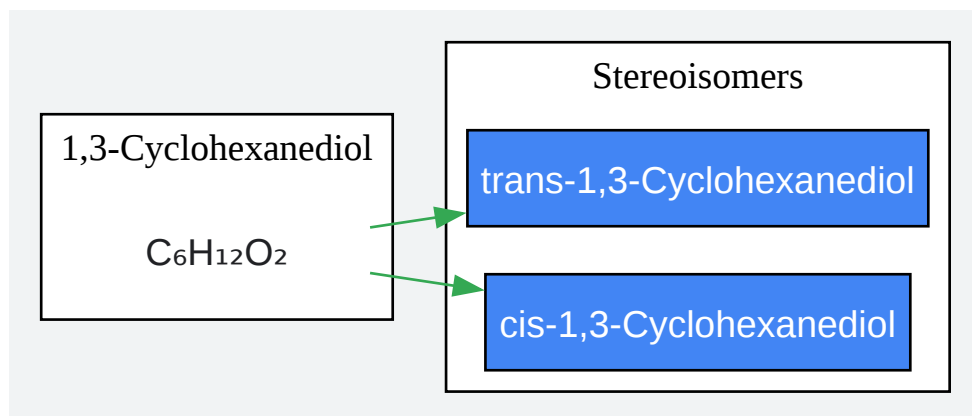
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This guide provides a comprehensive overview of the spectroscopic data for **1,3-Cyclohexanediol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of experimental workflows.

Overview of 1,3-Cyclohexanediol

1,3-Cyclohexanediol is a cyclic diol with the chemical formula $C_6H_{12}O_2$. It exists as two stereoisomers: **cis-1,3-Cyclohexanediol** and **trans-1,3-Cyclohexanediol**. The spatial arrangement of the two hydroxyl groups significantly influences their spectroscopic properties.



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Caption: Isomeric relationship of **1,3-Cyclohexanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR data are crucial for the characterization of **1,3-Cyclohexanediol**.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Isomer	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
cis-1,3-Cyclohexanediol	3.8 - 4.2	m	2H	CH-OH
	1.2 - 2.0	m	8H	CH ₂
	2.5 - 3.5	br s	2H	OH
trans-1,3-Cyclohexanediol	3.6 - 4.0	m	2H	CH-OH
	1.0 - 2.2	m	8H	CH ₂
	2.8 - 3.8	br s	2H	OH

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. Data presented here are typical values.

^{13}C NMR Spectral Data

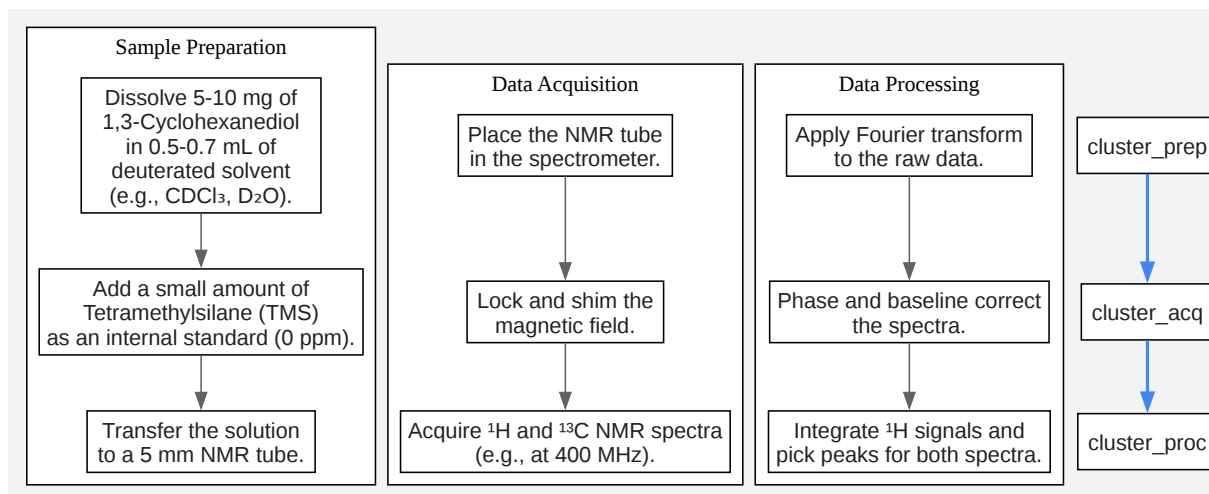
The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Isomer	Chemical Shift (δ) ppm	Assignment
cis-1,3-Cyclohexanediol[1][2]	~65	C1, C3
~40	C2	
~35	C5	
~20	C4, C6	
trans-1,3-Cyclohexanediol[3]	~70	C1, C3
~45	C2	
~30	C5	
~25	C4, C6	

Note: These are approximate chemical shifts. Precise values can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **1,3-Cyclohexanediol** is as follows:



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Caption: Workflow for NMR spectroscopic analysis.

A three-component chiral derivatization protocol can be used for determining the enantiopurity of chiral diols by ¹H NMR spectroscopic analysis.[4][5][6][7] This method involves the derivatization of the diol with 2-formylphenylboronic acid and an enantiopure α-methylbenzylamine.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **1,3-Cyclohexanediol**, the key absorptions are from the O-H and C-O bonds.[8]

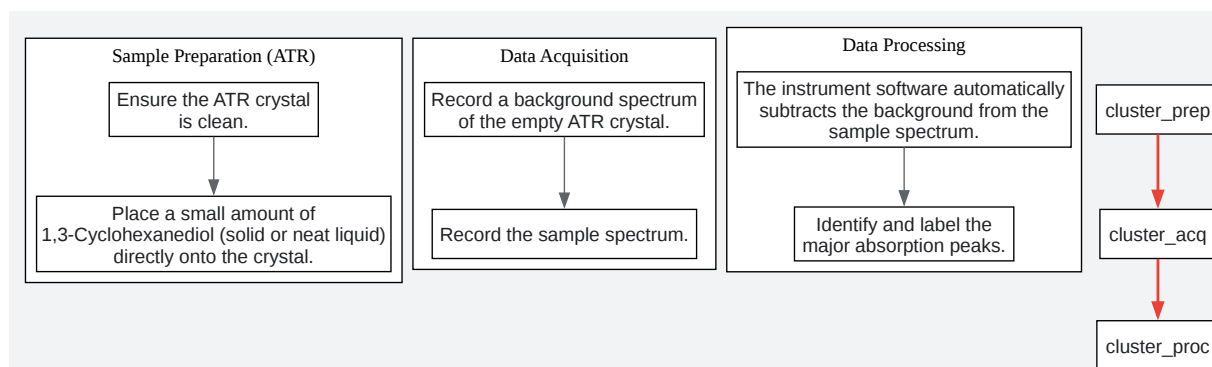
IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (alcohol)	3600 - 3200	Strong, Broad	Stretching vibration, indicative of hydrogen bonding.[8]
C-H (alkane)	3000 - 2850	Strong	Stretching vibration.
C-O (alcohol)	1260 - 1000	Strong	Stretching vibration.[8]

Note: The broadness of the O-H peak is a characteristic feature of alcohols due to hydrogen bonding.[8]

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of **1,3-Cyclohexanediol** is as follows:



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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

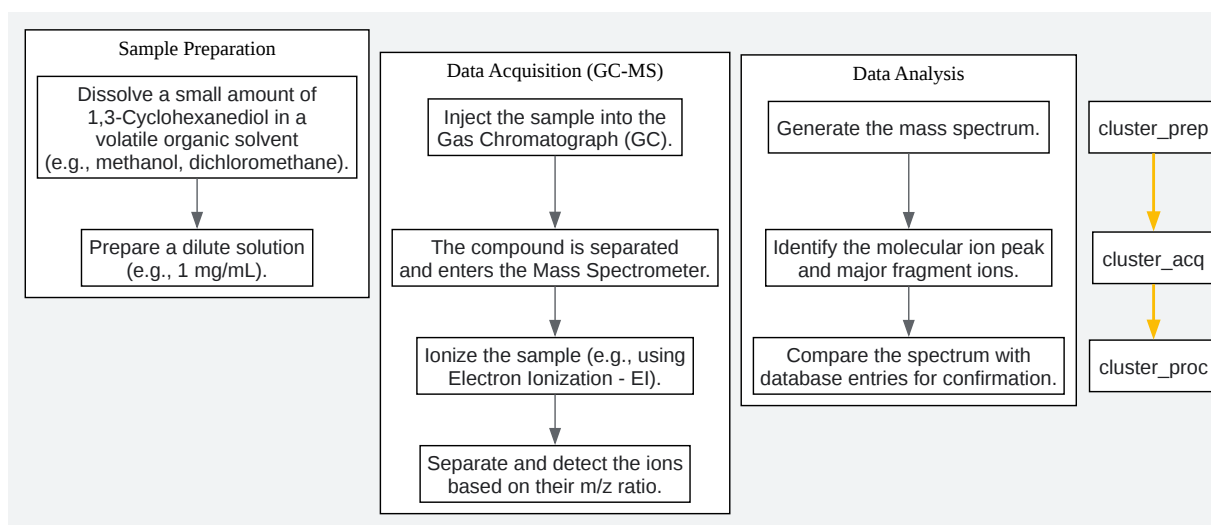
The electron ionization (EI) mass spectrum of **1,3-Cyclohexanediol** shows several characteristic fragments.

m/z	Relative Intensity (%)	Proposed Fragment
116	< 5	$[M]^+$ (Molecular Ion)
98	~20	$[M - H_2O]^+$
83	~30	$[M - H_2O - CH_3]^+$
70	~100	$[C_4H_6O]^+$
57	~80	$[C_4H_9]^+$ or $[C_3H_5O]^+$
44	~99.99	$[C_2H_4O]^+$
42	~51	$[C_3H_6]^+$

Note: The molecular ion peak at m/z 116 is often weak or absent in the EI spectrum of alcohols due to facile dehydration.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of **1,3-Cyclohexanediol** is as follows:



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Caption: Workflow for Mass Spectrometry analysis.

A method has been presented to characterize diols using negative ion electrospray (ES) mass spectrometry in combination with collision-induced dissociation tandem mass spectrometry (MS/MS).[9] This involves adding the analyte diol to a solution containing an ethylene glycol/boric acid [2:1] complex.[9] However, 1,3- and 1,4-diols are less prone to complex formation, giving only weak signals.[9]

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